Product packaging for 1-Octanol, 2-pentyl-(Cat. No.:CAS No. 94354-95-7)

1-Octanol, 2-pentyl-

Cat. No.: B3059107
CAS No.: 94354-95-7
M. Wt: 200.36 g/mol
InChI Key: SPFBHWHDOHCHHB-UHFFFAOYSA-N
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Description

1-Octanol, 2-pentyl-, is a fatty alcohol that belongs to a class of organic compounds of significant interest in chemical and industrial research. This compound is characterized by a hydroxyl group attached to a branched-chain carbon backbone, which influences its physical properties and reactivity. Researchers value this and similar medium-chain fatty alcohols as versatile intermediates and solvents in synthetic chemistry. In laboratory settings, fatty alcohols like 1-octanol are frequently employed in the synthesis of esters, which are pivotal components in the development of perfumes and food flavorings . Furthermore, 1-octanol serves a critical role in analytical chemistry, where it is used in vortex-assisted liquid-liquid microextraction (VALLME) procedures to isolate and concentrate volatile organic compounds from complex aqueous samples for gas chromatography analysis . Its well-defined properties also make it a fundamental tool in physicochemical research, particularly for determining the lipophilicity and partition coefficients (log P) of novel pharmaceutical compounds, as the octanol/water system is a standard model for predicting membrane permeability . As a solvent, it is useful in the formulation of paints, coatings, and printing inks, where it aids in pigment dispersion and adjusts the viscosity and drying characteristics of the final product . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers can rely on its specified quality for consistent and reproducible results in their experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28O B3059107 1-Octanol, 2-pentyl- CAS No. 94354-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentyloctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-7-9-11-13(12-14)10-8-6-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFBHWHDOHCHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432187
Record name 1-Octanol, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94354-95-7
Record name 1-Octanol, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Pentyl 1 Octanol

Conventional Chemical Synthesis Routes

Conventional chemical synthesis routes for 2-pentyl-1-octanol primarily rely on established carbon-carbon bond-forming reactions and functional group transformations, often adapted from industrial processes for similar branched alcohols.

Aldol (B89426) Condensation and Subsequent Reduction Strategies

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone, which can subsequently be dehydrated to an α,β-unsaturated carbonyl compound. This reaction, typically catalyzed by acids or bases, is crucial for building complex carbon skeletons wikipedia.orgmagritek.com.

While direct literature detailing the aldol condensation specifically for the synthesis of 2-pentyl-1-octanol is scarce, the general principle can be applied. The strategy would involve reacting appropriate aldehyde or ketone precursors that, upon condensation and subsequent reduction of the carbonyl group to an alcohol, yield the desired branched C13 structure. For instance, a crossed aldol condensation between a C8 aldehyde precursor and a C5 aldehyde or ketone, followed by selective reduction of the carbonyl to a primary alcohol, could theoretically construct the 2-pentyl-1-octanol framework. However, achieving high regioselectivity and avoiding self-condensation products can be challenging in such crossed reactions, often requiring specific reaction conditions or non-enolizable carbonyl compounds wikipedia.orglibretexts.orgnih.gov. The subsequent reduction of the β-hydroxy carbonyl intermediate to the primary alcohol would typically involve hydrogenation using catalysts like Raney nickel or noble metal catalysts, or chemical reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, depending on the specific intermediate and desired selectivity frontiersin.org.

Hydroformylation-Reduction Sequences in Industrial Production

The hydroformylation (or oxo) process is a cornerstone of industrial organic chemistry for converting alkenes into aldehydes by adding a formyl group (−CHO) and a hydrogen atom across the carbon-carbon double bond wikipedia.orgosti.gov. This is followed by hydrogenation of the resulting aldehyde to the corresponding alcohol. This pathway is particularly well-suited for the industrial production of branched alcohols, including those with longer carbon chains.

For the synthesis of 2-pentyl-1-octanol, the hydroformylation-reduction sequence would likely start with a C12 alkene precursor. The specific C12 alkene required to yield 2-pentyl-1-octanol upon terminal hydroformylation and subsequent reduction would be 2-pentyl-1-decene chemsynthesis.com. The synthesis of such branched C12 alkenes is often achieved industrially through the oligomerization of smaller alkenes, such as the trimerization of butenes, which can yield mixtures of C12 alkenes nih.gov.

The hydroformylation of 2-pentyl-1-decene would ideally occur at the terminal double bond to produce the corresponding C13 aldehyde, 2-pentyl-1-decanal. This aldehyde is then hydrogenated to yield 2-pentyl-1-octanol. Industrial hydroformylation processes typically employ homogeneous transition metal catalysts, such as rhodium or cobalt complexes, often modified with phosphine (B1218219) or phosphite (B83602) ligands to control regioselectivity (linear vs. branched aldehyde formation) and activity wikipedia.orgosti.govmpg.deacs.org. Rhodium catalysts, in particular, are known for their high activity and selectivity, especially when modified with specific bidentate phosphine ligands, which can favor the formation of linear aldehydes from terminal alkenes osti.govmpg.de. The subsequent hydrogenation step is usually carried out using heterogeneous catalysts like nickel or copper, or homogeneous catalysts under hydrogen pressure wikipedia.org.

Table 1: Hydroformylation-Reduction Pathway Overview

StepReaction TypeKey Reactants/CatalystsProductNotes
1OligomerizationC3-C6 Alkenes (e.g., Butenes)C12 Branched Alkenes (e.g., 2-pentyl-1-decene)Industrial process, often yields mixtures.
2HydroformylationC12 Alkene, CO, H2, Rh or Co catalystC13 Aldehyde (e.g., 2-pentyl-1-decanal)Catalyzed by homogeneous transition metal complexes. Regioselectivity is crucial.
3HydrogenationC13 Aldehyde, H2, Ni, Cu, or noble metal catalystC13 Alcohol (2-pentyl-1-octanol)Conversion of aldehyde to primary alcohol.

Approaches from Carboxylic Acids or Esters

Synthesis routes involving carboxylic acids or their esters typically involve the reduction of the carboxyl group (−COOH) or ester group (−COOR) to a primary alcohol (−CH2OH). This approach requires the prior synthesis of a carboxylic acid or ester with the correct carbon skeleton and branching pattern.

For 2-pentyl-1-octanol, this would necessitate the synthesis of 2-pentyl-octanoic acid or its ester. While specific synthesis pathways for 2-pentyl-octanoic acid are not widely detailed in readily accessible literature, general methods for synthesizing branched carboxylic acids exist, such as alkylation of enolates derived from carboxylic acids or esters, or oxidation of branched aldehydes or alcohols. For example, the synthesis of α-brominated fatty acids followed by displacement or other functionalization could be a route to introduce branching chemicalbook.com.

Once the appropriate 2-pentyl-octanoic acid or ester is obtained, it can be reduced to 2-pentyl-1-octanol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective for reducing both carboxylic acids and esters to primary alcohols in laboratory settings frontiersin.org. Industrially, catalytic hydrogenation under high pressure and temperature using catalysts like copper chromite is often employed for ester reduction. However, the complexity and potential low yields in synthesizing the branched carboxylic acid precursor make this route less common for bulk production compared to hydroformylation.

Biocatalytic and Biotechnological Production of Branched Octanols

Biocatalytic and biotechnological approaches offer more sustainable and potentially selective methods for producing alcohols, leveraging the catalytic power of enzymes and microorganisms.

Microbial Fermentation Pathways (e.g., Engineered E. coli, Saccharomyces cerevisiae)

Microbial fermentation is a promising avenue for producing fatty alcohols, including 2-pentyl-1-octanol, from renewable feedstocks like sugars. This typically involves engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to express specific metabolic pathways that synthesize the target alcohol.

Research has demonstrated the microbial production of 1-octanol (B28484) using engineered E. coli and S. coli frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net. These pathways often involve the manipulation of fatty acid biosynthesis to produce medium-chain fatty acids (like octanoic acid), followed by enzymatic reduction to the corresponding aldehyde and then to the alcohol. Key enzymes involved include thioesterases for releasing fatty acids, carboxylic acid reductases (CAR) for converting fatty acids to aldehydes, and aldehyde reductases (AHR) for reducing aldehydes to alcohols researchgate.netfrontiersin.orgresearchgate.net.

While direct microbial production of 2-pentyl-1-octanol has not been extensively reported, the principles established for 1-octanol production can be extrapolated. Engineering the fatty acid synthesis pathway to produce precursors with the required C13 branched skeleton, followed by the introduction of the necessary reductase enzymes, could enable its biosynthesis. For example, modifying the substrate specificity of fatty acid synthases or introducing specific enzymes that can handle branched precursors would be crucial steps. The challenge lies in directing the microbial metabolism towards the specific branched C13 structure rather than linear fatty acids.

Enzyme Engineering for Stereoselective Synthesis and Improved Yield

Enzyme engineering plays a critical role in enhancing the efficiency, selectivity, and substrate scope of biocatalytic processes researchgate.netmdpi.comnih.gov. For the synthesis of branched alcohols like 2-pentyl-1-octanol, enzyme engineering can be applied in several ways:

Improving Reductase Activity and Specificity: Engineering carboxylic acid reductases (CAR) and aldehyde reductases (AHR) to efficiently convert branched fatty acid precursors or aldehydes into the target alcohol is essential. This might involve altering active site residues to accommodate branched substrates or improve catalytic rates.

Developing Novel Enzymes: Directed evolution or rational design can be used to discover or engineer enzymes capable of catalyzing specific C-C bond formations or functional group transformations required for building the branched C13 skeleton from simpler precursors. For example, engineering enzymes for aldol condensation or C-C bond formation with branched substrates could be explored.

Enhancing Stereoselectivity: If specific enantiomers of 2-pentyl-1-octanol are desired (though the prompt does not specify chirality), enzyme engineering can be employed to achieve high stereoselectivity in the reduction or C-C bond-forming steps. Lipases, for instance, have been engineered for stereoselective acylation or hydrolysis of alcohols nih.gov. Similarly, ketoreductases or alcohol dehydrogenases can be engineered for enantioselective reduction of carbonyl precursors.

The development of robust and specific biocatalysts through enzyme engineering holds significant promise for the sustainable and efficient production of complex branched alcohols like 2-pentyl-1-octanol.

Compound List:

1-Octanol, 2-pentyl- (2-Pentyl-1-octanol)

Hexanal

2-pentyl-1-decene

2-pentyl-1-decanal

Octanoic acid

2-pentyl-octanoic acid

1-Octanol

2-Octanol

1-Butanol

Ethanol

Propylene

Butenes

Furfural (B47365)

Acetone (B3395972)

Pentanal

Hexanal

2-pentanol (B3026449)

2-heptanol (B47269)

Threonine

Valine

Leucine

Isoleucine

Methionine

Phenylalanine

Octanoic acid, 2-pentyl ester

Metabolic Pathway Interventions and Optimization (e.g., Fatty Acid Synthesis, Reverse β-Oxidation)

Metabolic engineering offers a powerful approach to engineer microbial cell factories for the production of specialty chemicals, including branched-chain fatty alcohols wikipedia.org. The biosynthesis of fatty alcohols typically begins with fatty acid synthesis (FAS). In natural fatty acid synthesis, acetyl-CoA serves as the primary priming unit, leading to even-numbered, linear-chain fatty acids and subsequently fatty alcohols nih.gov. To produce branched-chain fatty alcohols like 2-pentyl-1-octanol, modifications to the FAS pathway are necessary to incorporate branched-chain precursors.

One strategy involves the use of branched-chain α-keto acids as starter units for fatty acid biosynthesis nih.govfrontiersin.org. These branched-chain precursors can be generated through the expression of specific enzymes involved in amino acid metabolism or branched-chain α-keto acid synthesis. For instance, the expression of enzymes such as B. subtilis alsS, E. coli ilvCD, B. subtilis bkd, and lpdA (lipoyl ligase) can lead to the formation of branched-chain α-keto acyl-CoA. These branched-chain acyl-CoAs can then serve as primers for fatty acid synthase (FAS), leading to the production of branched-chain fatty acids (BCFAs) frontiersin.org. Subsequently, these BCFAs can be converted into branched-chain fatty alcohols through enzymatic reduction pathways.

Research has demonstrated the engineering of metabolic pathways in microorganisms like Escherichia coli to achieve the production of BLFLs. This often involves a modular engineering approach, optimizing the supply of α-keto acid precursors and the acyl-ACP (acyl-carrier protein) generation modules. Studies have reported the production of BLFLs with titers reaching up to 350 mg/L in fed-batch cultivations frontiersin.orgd-nb.info. These efforts highlight the potential for designing microbial systems to produce specific branched-chain fatty alcohols by manipulating the fatty acid biosynthesis machinery and downstream conversion enzymes wikipedia.org. The reverse β-oxidation pathway has also been identified as a metabolic engineering strategy that can be more efficient in producing fatty acids and alcohols compared to native pathways wikipedia.org.

Table 1: Branched-Chain Fatty Alcohol (BLFL) Production via Metabolic Engineering

Strategy/OrganismKey Metabolic InterventionsReported ProductTiter/YieldConditionsReference
Engineered E. coliExpression of B. subtilis alsS, E. coli ilvCD, B. subtilis bkd, lpdA; MaFAR, fadR overexpression; ΔldhABranched-chain fatty alcohol~170 mg/L (shake flask)Shake flask frontiersin.org
Engineered E. coliExpression of B. subtilis alsS, E. coli ilvCD, B. subtilis bkd, lpdA; MaFAR, fadR overexpression; ΔldhABranched-chain fatty alcohol~350 mg/LFed-batch cultivation frontiersin.org
Engineered E. coliModular pathway engineering for α-keto acid precursors and acyl-ACP generation; optimization of alcohol-producing modulesBranched-chain fatty alcohols350 mg/LFed-batch fermenter d-nb.info

Enzymatic Synthesis from Renewable Feedstocks

Enzymatic synthesis offers a sustainable and environmentally friendly route for producing fatty alcohols from renewable resources. This approach leverages the specificity and efficiency of enzymes, such as lipases and hydrolases, to catalyze reactions under mild conditions mdpi.comfrontiersin.org.

One common strategy involves the enzymatic reduction of fatty acids or their derivatives to fatty alcohols. For instance, carboxylic acid reductases (CARs), often in conjunction with phosphopantetheinyl transferases (Sfp) and endogenous alcohol dehydrogenases (ADHs) or aldehyde reductases (ALRs), can convert fatty acids into fatty alcohols nih.gov. Research has demonstrated the production of 1-octanol, a linear fatty alcohol, in Saccharomyces cerevisiae using engineered fatty acid synthases and carboxylic acid reductase, achieving titers up to 49.5 mg/L nih.gov.

Enzymes can also be employed to modify complex renewable feedstocks like plant oils or biomass. For example, lipases can catalyze the transesterification or esterification of fatty acids derived from sources such as soybean oil deodorizer distillate or wheat bran with various alcohols to produce esters or other valuable compounds mdpi.comfrontiersin.org. While these studies often focus on producing esters or specific alkyl glycosides, the underlying enzymatic mechanisms for alcohol utilization and modification are relevant. Furthermore, biocatalytic routes utilizing xylanases have been explored for the transxylosylation of xylans with alcohols like octan-1-ol and 2-ethylhexanol to produce alkyl xylosides frontiersin.org.

The synthesis of linear C8 alcohols, such as 1-octanol, from biomass-derived platform chemicals like furfural and acetone has also been achieved using multifunctional catalysts in a multi-step process researchgate.net. These approaches underscore the versatility of enzymatic and catalytic methods in transforming renewable resources into valuable fatty alcohols.

Table 2: Enzymatic Synthesis Approaches for Fatty Alcohols (General)

ApproachFeedstock/PrecursorEnzyme/CatalystProduct (General)Conditions/NotesReference
Biocatalysis (Reduction)Fatty acids (e.g., octanoic acid)Carboxylic acid reductase (CAR) + Sfp + endogenous ADHs/ALRsFatty Alcohols (e.g., 1-octanol)S. cerevisiae Δfas1 Δfas2 Δfaa2 mutant strain, 72-h fermentation; Titer up to 49.5 mg/L for 1-octanol nih.gov
Biocatalysis (Transxylosylation)Lignocellulosic biomass (e.g., xylan)XylanaseAlkyl xylosides (e.g., with octan-1-ol)Various conditions (e.g., 50°C, 48h) frontiersin.org
Catalytic ConversionBiomass-derived platform chemicals (furfural, acetone)Multifunctional catalystC8 linear alcohols (e.g., 1-octanol)Two-step procedure (120°C, 12 MPa H2 for 2h; 150°C, 12 MPa H2 for 15h); Yield up to 93% for linear C8 alcohol products researchgate.net
Enzymatic Esterification/TransesterificationPlant oils/fatty acidsLipases (e.g., Eversa Transform 2.0)Fatty acid estersUsed for producing biodiesel, fatty acid methyl esters (FAME), or sugar esters mdpi.comfrontiersin.org

Compound Name Index:

1-Octanol, 2-pentyl-

2-pentyl-1-octanol

Branched-chain fatty alcohols (BLFLs)

Branched-chain fatty acids (BCFAs)

Acetyl-CoA

Propionyl-CoA

Branched-chain α-keto acids

Branched-chain α-keto acyl-CoA

Octanoic acid

1-octanol

2-ethylhexanol

Octan-1-ol

Furfural

Acetone

Advanced Analytical Techniques for Characterization and Quantification of 2 Pentyl 1 Octanol

Chromatographic Methods

Chromatography is indispensable for separating 2-pentyl-1-octanol from complex mixtures and for determining its purity. Gas and liquid chromatography are the most prevalent techniques employed for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-pentyl-1-octanol. gsconlinepress.com The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios. researchgate.net

For the analysis of branched alcohols, a non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically used. rsc.org The instrument conditions, including inlet temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve efficient separation and good peak shape. Derivatization, such as silylation, can be employed to increase the volatility and reduce peak tailing of the alcohol, thereby improving chromatographic performance. rsc.org

Electron ionization (EI) is the most common ionization technique used in GC-MS for alcohols. The resulting mass spectrum is a unique fragmentation pattern that serves as a "fingerprint" for the molecule. The fragmentation of 2-pentyl-1-octanol is expected to proceed through characteristic pathways for primary branched alcohols, including alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

Table 1: Typical GC-MS Parameters for Volatile Alcohol Analysis

ParameterTypical SettingPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)Separation of volatile compounds
Carrier Gas Helium, constant flow rate of 1 mL/minTransports analyte through the column
Inlet Temperature 250 °CEnsures rapid volatilization of the sample
Oven Program Initial 50 °C, ramp at 10 °C/min to 300 °CSeparates compounds based on boiling points
Ionization Mode Electron Ionization (EI) at 70 eVFragments molecules for structural identification
Mass Analyzer QuadrupoleSeparates fragment ions based on m/z ratio
Scan Range m/z 40-400Detects relevant fragment ions

Table 2: Predicted Key Mass Spectral Fragments for 2-Pentyl-1-Octanol (C₁₃H₂₈O)

m/z (mass/charge)Proposed FragmentFragmentation Pathway
182[M-H₂O]⁺Dehydration (Loss of water)
129[M-C₅H₁₁]⁺Alpha-cleavage (Loss of pentyl radical)
115[M-C₆H₁₃]⁺Alpha-cleavage (Loss of hexyl radical)
43, 57, 71Alkyl fragmentsFragmentation of the alkyl chains

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a key method for assessing the purity of 2-pentyl-1-octanol and analyzing its concentration in non-volatile mixtures. researchgate.net Unlike GC, HPLC is performed at or near ambient temperature, making it suitable for thermally labile compounds. Since 2-pentyl-1-octanol lacks a strong ultraviolet (UV) chromophore, detection can be challenging. masterorganicchemistry.com

For purity analysis, a reversed-phase (RP-HPLC) method is typically employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Due to the absence of a UV-absorbing group, universal detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are necessary. Alternatively, the alcohol can be derivatized with a UV-active agent prior to analysis to enable sensitive detection using a standard UV-Vis detector. The HPLC method is particularly useful for determining the n-octanol:water partition coefficient (Kow), a key environmental parameter. service.gov.ukoecd.org

Table 3: Exemplary HPLC Parameters for Purity Analysis of 2-Pentyl-1-Octanol

ParameterTypical SettingPurpose
Column C18, 250 mm x 4.6 mm ID, 5 µm particle sizeReversed-phase separation based on hydrophobicity
Mobile Phase Isocratic or gradient elution with Acetonitrile/WaterElutes the analyte from the column
Flow Rate 1.0 mL/minControls retention time and separation efficiency
Column Temperature 30 °CEnsures reproducible retention times
Injection Volume 10 µLIntroduces the sample into the system
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)Universal detection for compounds without a chromophore

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the detailed structure of organic molecules.

¹H NMR provides information about the chemical environment of hydrogen atoms. The spectrum of 2-pentyl-1-octanol would show distinct signals for the protons on the hydroxymethyl group (-CH₂OH), the methine proton at the branch point (-CH-), and the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the alkyl chains. The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) of each signal are used to assign the structure. rsc.org

¹³C NMR provides information about the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective environments (methyl, methylene, methine).

Table 4: Predicted ¹H NMR Chemical Shifts for 2-Pentyl-1-Octanol in CDCl₃

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₂OH ~1.5-2.0Broad Singlet1H
-CH₂OH~3.5-3.7Doublet2H
-CH -(CH₂OH)(C₅H₁₁)~1.4-1.6Multiplet1H
Alkyl -CH₂-~1.2-1.4Multiplet18H
Alkyl -CH₃~0.8-0.9Triplet6H

Table 5: Predicted ¹³C NMR Chemical Shifts for 2-Pentyl-1-Octanol in CDCl₃

AssignmentPredicted Chemical Shift (ppm)
-C H₂OH~65-68
-C H-~40-42
Alkyl -C H₂-~22-34
Alkyl -C H₃~14
  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-pentyl-1-octanol is dominated by absorptions characteristic of a primary alcohol. nist.gov A strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibration, indicative of hydrogen bonding. Strong bands in the 2850-3000 cm⁻¹ region are due to C-H stretching vibrations of the alkyl chains. A distinct C-O stretching vibration appears in the 1000-1100 cm⁻¹ region. researchgate.net
  • Table 6: Characteristic Infrared (IR) Absorption Bands for 2-Pentyl-1-Octanol

    Wavenumber (cm⁻¹)Vibration TypeAppearance
    ~3350O-H stretch (hydrogen-bonded)Strong, Broad
    2955, 2925, 2855C-H stretch (alkyl)Strong
    ~1465C-H bend (methylene)Medium
    ~1060C-O stretch (primary alcohol)Strong
  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Aliphatic alcohols like 2-pentyl-1-octanol do not contain any chromophores that absorb light in the 200-800 nm range. rsc.org Therefore, UV-Vis spectroscopy is not a useful technique for the structural characterization of this compound but confirms the absence of such groups. umsl.edu
  • Advanced Detection and Quantification Strategies

    For trace-level quantification or analysis in highly complex matrices, more advanced strategies may be required.

    Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) : This technique provides significantly higher resolving power than conventional GC-MS. It uses two columns with different separation mechanisms, allowing for the separation of co-eluting compounds in complex samples. This can be particularly useful for distinguishing 2-pentyl-1-octanol from its isomers or from other structurally similar compounds in an intricate matrix. tufts.edu

    Enzymatic Biosensors : Highly specific detection can be achieved using biosensors. For instance, sensors based on immobilized alcohol dehydrogenase can catalyze the oxidation of primary alcohols, generating a measurable signal (e.g., electrochemical or optical). While not a routine quantification tool, this approach offers high selectivity for alcohol detection. embrapa.br

    Bioluminescence-Based Assays : Novel detection methods have been developed that utilize enzymatic reactions to produce light. Alcohols can be detected by first converting them to their corresponding aldehydes using an alcohol dehydrogenase, followed by a reaction with bacterial luciferase which generates a light signal. This method is extremely sensitive, allowing for detection in the micromolar range. nih.gov

    These advanced techniques, combined with standard chromatographic and spectroscopic methods, provide a comprehensive toolkit for the thorough characterization and accurate quantification of 2-pentyl-1-octanol in various applications.

    Computational Chemical Investigations of 2 Pentyl 1 Octanol

    Molecular Dynamics Simulations for Structural and Dynamic Properties

    Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, revealing information about structural conformations, dynamic processes, and thermodynamic properties.

    For a molecule such as 2-pentyl-1-octanol, MD simulations can elucidate how the branched alkyl chain and the polar hydroxyl group influence its behavior in bulk liquid form and in different solvent environments. Simulations of neat 1-octanol (B28484) have shown that the liquid is not uniform but is composed of distinct regions enriched in either hydrocarbon tails or polar hydroxyl groups. nih.gov In these systems, the hydroxyl groups form extensive hydrogen-bond networks, creating clusters that resemble elongated inverse micelles. nih.gov The introduction of a branched structure, as in 2-pentyl-1-octanol, would be expected to disrupt the packing of the alkyl chains and influence the morphology of these hydrogen-bonded clusters.

    Research on similar long-chain branched alcohols, such as 2-butyl-1-octanol (B151752), has utilized MD simulations to predict key thermophysical properties. These simulations, often employing force fields like the Optimized Potentials for Liquid Simulations (OPLS), can accurately model properties such as liquid density, viscosity, and surface tension across a range of temperatures. researchgate.net For instance, MD simulations have been used to assess the performance of different force fields in reproducing experimental data for long linear and branched alcohols, highlighting the importance of accurate parameterization for these complex molecules. researchgate.net

    Table 1: Comparison of MD Simulation Performance for Branched Alcohols This table illustrates the typical accuracy of MD simulations for predicting thermophysical properties of a related branched alcohol, 2-butyl-1-octanol, using a modified L-OPLS force field, as compared to experimental data. researchgate.net The Average Absolute Percentage Deviation (AAPD) indicates the average difference between simulated and experimental values.

    PropertyTemperature Range (K)Average Absolute Percentage Deviation (AAPD)
    Liquid Density298.15 - 573.152.0%
    Liquid Viscosity298.15 - 573.1519.3%
    Surface Tension298.15 - 573.1511.2%

    Data derived from studies on 2-butyl-1-octanol, a close structural analog of 2-pentyl-1-octanol. researchgate.net

    These simulations provide critical insights into how the molecule's architecture dictates its macroscopic properties, information that is vital for its application in areas like lubricants, solvents, and surfactants.

    Quantum Chemical Calculations (e.g., Density Functional Theory, COSMO-RS)

    Quantum chemical calculations offer a more fundamental approach to understanding molecular properties by solving the Schrödinger equation. These methods provide detailed information about electronic structure, molecular geometry, and reactivity.

    Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT is often employed to study reaction mechanisms, and in the context of Guerbet alcohols, it has been used to explore the free energy profiles of the Guerbet reaction itself. unibo.it For an isolated molecule of 2-pentyl-1-octanol, DFT calculations can be used to determine its optimal three-dimensional structure, partial atomic charges, and vibrational frequencies. This information is foundational for building accurate models for MD simulations and for understanding the molecule's spectroscopic signature.

    The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method that combines quantum chemistry with statistical thermodynamics to determine the thermodynamic properties of fluids and mixtures. ua.pt The process begins with a DFT calculation of a molecule enclosed in a virtual conductor, which generates a screening charge density map on the molecule's surface (the σ-profile). core.ac.ukcetjournal.it This σ-profile represents the molecule's polarity characteristics. By performing statistical thermodynamics on the interactions between these surface segments, COSMO-RS can predict properties like activity coefficients, vapor pressures, and solubilities in various solvents without requiring experimental data. ua.ptcetjournal.it

    Prediction of Physicochemical Descriptors for Environmental and Biological Systems

    Computational methods are invaluable for predicting physicochemical descriptors that govern a molecule's behavior in environmental and biological systems. These descriptors are essential for assessing a chemical's fate, transport, and potential toxicity. Quantitative Structure-Activity Relationship (QSAR) models frequently use these computed properties to predict biological activity or environmental impact. bohrium.commdpi.com

    For 2-pentyl-1-octanol, key descriptors include the octanol-water partition coefficient (log P), water solubility, vapor pressure, and boiling point. These can be estimated using a variety of computational tools, ranging from fragment-based methods to quantum chemical calculations. bohrium.commdpi.comnih.gov The log P value, for instance, is a critical measure of lipophilicity and can be calculated from the transfer-free energy between water and octanol (B41247) phases, which in turn can be derived from solvation free energies computed using continuum solvation models like COSMO-RS or the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM). nih.gov

    While a dedicated entry for 2-pentyl-1-octanol is not available in databases like PubChem, an entry for the closely related Guerbet alcohol 2-butyl-1-octanol (C12H26O) provides a useful example of computationally predicted descriptors. nih.gov

    Table 2: Computationally Predicted Physicochemical Descriptors for 2-Butyl-1-Octanol

    PropertyPredicted ValueMethod/Source
    Molecular Weight186.34 g/mol PubChem
    XLogP34.8PubChem (XLogP3 3.0)
    Hydrogen Bond Donor Count1Cactvs
    Hydrogen Bond Acceptor Count1Cactvs
    Rotatable Bond Count9Cactvs
    Exact Mass186.198365 g/mol PubChem
    Topological Polar Surface Area20.2 ŲCactvs
    Heavy Atom Count13Cactvs

    Data for 2-butyl-1-octanol (PubChem CID: 19800), a structural analog of 2-pentyl-1-octanol. nih.gov

    These descriptors suggest that Guerbet alcohols like 2-pentyl-1-octanol are highly lipophilic (high XLogP3) with limited water solubility, characteristics that dictate their distribution in the environment and interaction with biological membranes.

    Development and Refinement of Molecular Force Fields

    The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying molecular mechanics force field. A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system. For molecules like long-chain branched alcohols, standard force fields may not always reproduce experimental properties with high accuracy. acs.org

    The development and refinement of force fields for specific classes of molecules is an active area of research. For long-chain alcohols, a known issue with some standard force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), is an exaggerated attraction between the alkyl chains, leading to an overestimation of the melting point and unrealistic freezing behavior in simulations. acs.org

    To address this, researchers have developed refined parameter sets. One successful approach involves creating a "mixed" force field, which combines parameters from different sources. For example, the L-OPLS force field, which was reparameterized to better model long hydrocarbons, can be used for the alkyl tail of the alcohol, while the original OPLS-AA parameters are retained for the polar hydroxyl headgroup. acs.orgacs.org This approach has been shown to resolve the enhanced freezing problem and provide a more accurate description of the liquid state properties of long-chain alcohols. acs.org

    Another strategy involves making small, targeted adjustments to existing parameters. For instance, modifying the Lennard-Jones diameter of the hydroxyl oxygen atom in the OPLS-AA force field has been shown to significantly improve the prediction of diffusion coefficients for ethanol. mdpi.com The development of coarse-grained (CG) force fields, where groups of atoms are represented as single beads, is another important area that allows for simulations of larger systems over longer timescales. nih.gov For a large molecule like 2-pentyl-1-octanol, a well-parameterized force field is essential for accurately simulating its aggregation behavior, its interactions at interfaces, and its bulk thermodynamic properties. researchgate.net

    Mechanistic Studies on Biological Interactions of 2 Pentyl 1 Octanol Non Clinical

    Role as Metabolites in Biological Systems (e.g., Plant, Fungal, Bacterial)

    Fatty alcohols, including branched-chain variants like 2-pentyl-1-octanol, are ubiquitous in nature, found across plants, fungi, and bacteria rsc.orgeuropa.eu. Their synthesis is intrinsically linked to fatty acid metabolism rsc.orgnih.gov. In bacteria, the utilization of amino acid-derived precursors enables the production of branched-chain fatty acids (BCFAs) and, by extension, branched-chain fatty alcohols rsc.orgnih.gov. While specific metabolic pathways for 2-pentyl-1-octanol are not extensively detailed in the literature, general fatty alcohol metabolism involves their conversion into fatty acids or their incorporation into complex lipids, such as ether glycerolipids europa.eunih.gov. Organisms possess metabolic machinery adept at processing these compounds, suggesting they play roles in cellular structure, energy storage, or signaling europa.eu. For instance, in yeast, fatty alcohols can be synthesized via pathways involving fatty acyl-CoA reductases and carboxylic acid reductases nih.govpnas.org.

    Enzymatic Transformations and Biotransformation Pathways

    The enzymatic machinery responsible for the synthesis and metabolism of fatty alcohols is well-characterized. Biosynthesis typically involves the reduction of fatty aldehydes, which are themselves derived from fatty acyl-CoA or free fatty acids. Key enzymes in this process include fatty acyl-CoA reductases (FARs) and carboxylic acid reductases (CARs), which convert fatty acyl-CoA or fatty acids into fatty aldehydes. These aldehydes are subsequently reduced to fatty alcohols by alcohol dehydrogenases (ADHs) or aldehyde reductases nih.govpnas.orggoogle.com. Conversely, fatty alcohols can be catabolized back to fatty acids through oxidation mediated by fatty aldehyde dehydrogenases (FALDHs), often as part of a fatty alcohol:NAD oxidoreductase (FAO) complex nih.govresearchgate.net. Branched-chain fatty alcohols are generally subject to similar oxidation pathways as their linear counterparts, although initial metabolic steps may occur in different cellular compartments, such as peroxisomes for α-methyl branched alcohols europa.eu.

    Interactions with Biological Membranes and Components (e.g., Membrane Mimicry)

    Fatty alcohols, including branched isomers, interact with biological membranes by partitioning into the lipid bilayer. This intercalation can significantly alter membrane properties such as fluidity, thickness, and order nih.govannualreviews.orgnih.govnih.gov. Short-chain alcohols typically increase membrane fluidity (disorder), but this effect diminishes, and can even reverse to an ordering effect, with increasing chain length, often exhibiting a "cutoff" around 10-12 carbons nih.govannualreviews.orgnih.gov. Methyl branching within fatty acid chains is known to enhance membrane fluidity by disrupting lipid packing and introducing kinks, with anteiso branching generally being more effective than iso branching researchgate.netacs.org. The amphipathic nature of fatty alcohols facilitates their insertion into the bilayer, positioning the hydroxyl group at the membrane interface and the hydrophobic tail within the lipid core, thereby perturbing acyl chain packing nih.govresearchgate.net. While 1-octanol (B28484) is often used as a model solvent for predicting membrane partitioning, its reliability as a surrogate for membrane permeability decreases for highly hydrophobic compounds or those with larger molar volumes nih.govsfu.ca.

    Bioactivity in In Vitro and Model Organism Systems (e.g., Antifungal, Antimicrobial Properties)

    Long-chain fatty alcohols have demonstrated significant antimicrobial and antifungal activities in various in vitro and model system studies. The efficacy is often correlated with the length of the aliphatic carbon chain rather than solely with lipophilicity (e.g., octanol-water partition coefficient) nih.govoup.comresearchgate.netoup.com. For instance, alcohols with chain lengths of C10 to C11 have shown bactericidal and membrane-damaging effects against bacteria like Staphylococcus aureus, while C12-C13 alcohols exhibit strong growth-inhibitory properties nih.govresearchgate.net. Specifically, 1-decanol (B1670082) (C10) has been identified as a potent antimycobacterial agent against Mycobacterium smegmatis and M. tuberculosis, capable of damaging their cell envelopes and inhibiting biofilm formation oup.comoup.com. Furthermore, volatile compounds containing fatty alcohols, such as 1-octanol, have exhibited potent antifungal activity against plant pathogens like Fusarium oxysporum nih.govmdpi.com. The primary mechanism of action for these activities is believed to involve the disruption of microbial cell membranes, altering their integrity and permeability nih.govoup.comsilae.it.

    Data Table 1: General Trends in Fatty Alcohol Bioactivity Against Microorganisms

    This table summarizes observed antimicrobial and antifungal activities of fatty alcohols based on carbon chain length, highlighting general trends. Specific data for 2-pentyl-1-octanol (a C10 branched alcohol) would align with the C10 observations, with potential modifications due to branching.

    Carbon Chain Length (n)Example AlcoholPrimary Target Microorganism(s)Observed Activity TypeReference(s)
    C5-C61-HexanolM. smegmatisLittle to no activity oup.com
    C71-HeptanolM. smegmatisConsiderable antimycobacterial activity oup.com
    C81-OctanolM. smegmatis, FOLConsiderable antimycobacterial activity; potent antifungal oup.com, mdpi.com
    C91-NonanolS. aureus, M. smegmatisBactericidal, membrane-damaging; considerable antimycobacterial nih.gov, oup.com
    C101-DecanolS. aureus, M. smegmatisPotent bactericidal, membrane-damaging; most potent antimycobacterial nih.gov, oup.com, oup.com
    C111-UndecanolS. aureusBactericidal, membrane-damaging nih.gov
    C121-DodecanolS. aureusHighest growth-inhibitory activity; less membrane-damaging nih.gov
    C131-TridecanolS. aureusHighest growth-inhibitory activity; less membrane-damaging nih.gov

    Note: FOL refers to Fusarium oxysporum f. sp. lycopersici.

    Data Table 2: General Impact of Fatty Alcohols on Lipid Bilayer Properties

    This table illustrates how fatty alcohol chain length and branching can influence the structural and fluidity properties of lipid bilayers.

    FeatureShort Chain Alcohols (e.g., C1-C6)Medium Chain Alcohols (e.g., C8-C10)Long Chain Alcohols (e.g., C10-C16)Branched Chain Fatty AlcoholsReference(s)
    Membrane FluidityIncrease (disorder)Moderate increase/disorderTaper off, may order at higher conc.Enhance fluidity by disrupting packing and creating kinks nih.gov, annualreviews.org, nih.gov, researchgate.net, acs.org
    Membrane ThicknessDecreaseVariableVariable, may increase for C≥12Decrease nih.gov, researchgate.net
    Chain OrderingDecreaseModerate decreaseVariable, may increase for C≥12Lower chain ordering nih.gov, researchgate.net
    Membrane StiffeningMinimalModerateCan cause stiffeningCan cause stiffening nih.gov, annualreviews.org
    Partitioning BehaviorCorrelates well with lipid solubilityGood surrogate for membrane permeabilityDeviation from 1-octanol model possibleDifferential exclusion from structured bilayers possible nih.gov, sfu.ca, nih.gov

    Applications of 2 Pentyl 1 Octanol in Advanced Materials and Chemical Formulations Non Pharmacological

    Utilization in Polymer Chemistry (e.g., Plasticizers)

    While specific direct applications of 2-pentyl-1-octanol as a plasticizer are not extensively detailed in the provided search results, related branched alcohols, such as 2-ethylhexanol and other C8-C13 branched alcohols, are well-established precursors for plasticizers. For instance, 1-octanol (B28484), a related linear alcohol, is used in the production of plasticizers like bis(2-ethyl hexyl) adipate (B1204190) and bis(2-ethyl hexyl) phthalate (B1215562) atamanchemicals.comchemicalbook.com. Branched alcohols are generally preferred for plasticizer synthesis due to the flexibility and lower volatility they impart to the final polymer products atamanchemicals.comchemicalbook.com. Patents mention branched monoalcohols, including 2-butyl-1-octanol (B151752) and 2-pentyl-1-nonanol, as components in ester-based functional fluids, suggesting their potential role in polymer-related applications or as additives within polymer formulations googleapis.com.

    Role in Surfactant and Lubricant Development

    2-Pentyl-1-octanol, as a branched alcohol, serves as a key intermediate in the synthesis of various surfactants and is utilized in lubricant formulations.

    Surfactant Development: Branched alcohols, including those similar to 2-pentyl-1-octanol, are important starting materials for producing surface-active substances, particularly ethoxylates evonik.comvenus-goa.comugr.esexxonmobilchemical.comwindows.net. These branched alcohol ethoxylates offer advantages such as superior wetting power, lower pour points, and reduced foaming compared to their linear counterparts evonik.comvenus-goa.comexxonmobilchemical.comwindows.net. They are employed in a wide array of applications, including industrial cleaners, homecare products, and as wetting additives in textile processing evonik.com. For example, synthetic branched alcohol ethoxylates are designed to improve spray retention and spreading properties in various applications crodaagriculture.com. The chemical structure of 2-pentyl-1-octanol, with its branched alkyl chain, makes it a suitable precursor for non-ionic surfactants that are valued for their biodegradability and performance in detergents and cleaning agents venus-goa.comugr.eswindows.net.

    Lubricant Development: Branched alcohols and their derivatives, such as esters, are utilized in lubricant formulations. Patents describe the use of branched monoalcohols, including 2-butyl-1-octanol and 2-pentyl-1-nonanol, in the composition of ester-based functional fluids, which can serve as lubricants googleapis.comgoogle.comepo.org. These esters, derived from branched alcohols, can exhibit desirable properties such as good lubricity and low traction coefficients googleapis.com. Additionally, 2-octanol, a related alcohol, is used in the formulation of lubricant additives like Zinc dithiophosphate (B1263838) (ZDDP) wikipedia.org.

    Integration into Agricultural Formulations (e.g., Pesticide Delivery Systems)

    2-Pentyl-1-octanol and similar branched alcohols play a role in agricultural formulations, primarily as components or precursors for adjuvants that enhance pesticide efficacy.

    Pesticide Delivery Systems: Alcohols, including branched types, can be used as solvents or co-solvents in pesticide formulations to improve the solubility of active ingredients atamanchemicals.comgoogle.com. They can also contribute to the performance of adjuvants, which are added to enhance the efficacy of crop protection products crodaagriculture.comcrodaagriculture.com. For instance, synthetic branched alcohol ethoxylates are utilized to improve spray retention and spreading properties, crucial for effective pesticide application crodaagriculture.comcrodaagriculture.com. While specific studies on 2-pentyl-1-octanol in pesticide delivery systems are not detailed, the broader category of branched alcohols and their ethoxylates are recognized for their role in modifying spray droplet quality, slowing volatilization, and aiding chemical diffusion across plant cuticles crodaagriculture.comcrodaagriculture.compnwhandbooks.org. The inclusion of such alcohols can lead to more efficient delivery of active ingredients, potentially allowing for reduced pesticide use crodaagriculture.com.

    Function as Intermediate in Complex Organic Synthesis (e.g., Specialty Chemicals, Ether Synthesis)

    2-Pentyl-1-octanol serves as a valuable intermediate in the synthesis of a range of specialty chemicals, including ethers and esters.

    Specialty Chemicals: Branched alcohols like 2-pentyl-1-octanol are versatile building blocks for synthesizing various specialty chemicals. For example, isotridecyl alcohol (ITDA), a branched C13 oxo alcohol, is an important starting material for producing specialty esters, polymer stabilizers, and textile auxiliaries evonik.com. Similarly, 2-octanol, a related alcohol, is used in the synthesis of cosmetic emollients, fragrances, and specialty esters wikipedia.org. The compound 2-pentyl-1-octanol itself is described as a reactive chemical used as a component in the synthesis of other chemicals and as a useful scaffold for research chemicals biosynth.com.

    Ether Synthesis: Alcohols can undergo dehydration reactions to form ethers. While research specifically detailing the ether synthesis from 2-pentyl-1-octanol is limited in the provided results, studies on related alcohols like 1-octanol demonstrate the feasibility of forming symmetrical ethers (e.g., di-n-octyl ether) through dehydration over ion-exchange resins researchgate.netub.eduresearchgate.net. This process involves the removal of water, catalyzed by acidic resins, to yield the ether. The synthesis of ethers from alcohols is a well-established method in organic chemistry, with Williamson ether synthesis being a common pathway orgchemres.org.

    Future Research Directions and Emerging Paradigms for 2 Pentyl 1 Octanol

    Integration of Omics Technologies in Bioproduction Research

    The biotechnological production of specialty alcohols like 2-Pentyl-1-Octanol from renewable feedstocks presents a sustainable alternative to conventional chemical synthesis. The advancement of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is pivotal in engineering robust microbial cell factories for efficient bioproduction.

    Future research will likely focus on engineering non-conventional yeasts such as Yarrowia lipolytica or bacteria like Escherichia coli and Clostridium species. mdpi.commdpi.com The core strategy involves harnessing metabolic pathways capable of producing longer-chain alcohols. The biosynthesis of higher alcohols can occur through the deamination of amino acids, a process that could be engineered for specific products. researchgate.net

    Key Research Thrusts:

    Metabolic Pathway Engineering: Utilizing genomic and metabolomic data to identify and optimize biosynthetic routes. This could involve modifying the Ehrlich pathway, which converts amino acids to fusel alcohols, or engineering a reversal of the β-oxidation pathway for fatty acid synthesis to build the C13 carbon backbone of 2-Pentyl-1-Octanol.

    Host Strain Optimization: Employing transcriptomics and proteomics to understand the cellular response to the production and presence of 2-Pentyl-1-Octanol. This is crucial for enhancing host tolerance, as higher alcohols can be toxic to microorganisms, and for overcoming metabolic bottlenecks that limit yield.

    Feedstock Valorization: Developing strains capable of utilizing lignocellulosic biomass or other low-cost agro-industrial wastes, contributing to a circular economy. nih.gov

    The integration of these technologies will enable a systems-level understanding of the microbial host, facilitating rational design and optimization for high-titer, high-yield, and high-productivity bioprocesses for 2-Pentyl-1-Octanol.

    Advanced Computational Modeling for Structure-Property Relationships and Predictive Science

    Computational chemistry and molecular modeling are indispensable tools for accelerating the development and application of molecules like 2-Pentyl-1-Octanol. These methods provide deep insights into its physicochemical properties, guiding synthesis and formulation efforts without costly and time-consuming trial-and-error experimentation.

    Quantitative Structure-Property Relationship (QSPR) models are particularly valuable. nih.govresearchgate.net By correlating molecular descriptors (e.g., volume, surface area, electronic properties) with macroscopic properties, QSPR can predict key parameters for 2-Pentyl-1-Octanol. nih.gov

    Predicted Physicochemical Properties of 2-Pentyl-1-Octanol (C₁₃H₂₈O) (Note: Values are estimated based on trends for similar branched alcohols, as direct experimental data is scarce.)

    PropertyPredicted ValueSignificance
    Molecular Weight 200.36 g/mol Fundamental property for stoichiometric calculations.
    Boiling Point ~260-275 °CHigher than linear C8 alcohol due to increased molecular weight; influences distillation and application temperature range.
    Melting Point < -30 °CThe branched structure disrupts crystal packing, leading to a very low melting point and excellent cold-flow properties.
    Density ~0.83 g/cm³Similar to other long-chain alcohols, important for formulation and process design. wikipedia.org
    Viscosity Higher than 1-Octanol (B28484)Increased chain length and branching lead to higher viscosity, impacting its use in lubricants and cosmetics.
    Octanol-Water Partition Coefficient (logP) ~5.0 - 5.5High logP indicates strong lipophilicity, making it an excellent solvent for nonpolar substances and a good emollient.

    Future research will employ more sophisticated modeling techniques:

    Molecular Dynamics (MD) Simulations: To understand the behavior of 2-Pentyl-1-Octanol in bulk form and at interfaces. researchgate.net This is critical for designing surfactants and emulsifiers, predicting how it will orient itself at an oil-water interface.

    Quantum Mechanical (QM) Calculations: To investigate electronic properties and reaction mechanisms, aiding in the design of more efficient catalysts for its synthesis.

    Integrated Models: Combining QSPR and MD to predict performance in complex formulations, such as cosmetic emulsions or lubricant packages. nih.gov

    These predictive models will enable the in silico design of new applications and the fine-tuning of molecular structures for optimal performance.

    Development of Novel Sustainable Synthetic Routes and Green Chemistry Approaches

    The industrial synthesis of branched higher alcohols has traditionally relied on the Guerbet reaction, which often requires high temperatures and harsh basic catalysts. Modern research is intensely focused on developing greener, more sustainable synthetic pathways in line with the principles of Green Chemistry. researchgate.netnih.gov

    Key Principles Applied to 2-Pentyl-1-Octanol Synthesis:

    Use of Renewable Feedstocks: Shifting from petrochemical-derived starting materials to bio-derived alcohols (e.g., bio-heptanol, bio-hexanol) as building blocks.

    Catalyst Development: Designing heterogeneous catalysts (e.g., hydrotalcites, supported metal catalysts) that are more easily separated from the reaction mixture, are recyclable, and operate under milder conditions (lower temperature and pressure) than homogeneous catalysts. google.com

    Atom Economy: Favoring condensation reactions that maximize the incorporation of atoms from reactants into the final product, minimizing waste.

    One promising route is the catalytic condensation of smaller, bio-based alcohols. For instance, a multi-step process starting from bio-hexanol and bio-heptanol could be envisioned. Another approach involves the hydroformylation of renewable C12 olefins followed by hydrogenation. A sustainable synthesis was demonstrated for a similar compound, di-isooctyl maleate, using 3-octanol (B1198278) from peppermint oil, highlighting the potential of waste valorization. ijfmr.com

    ApproachTraditional Guerbet SynthesisGreen Catalytic Route
    Catalyst Homogeneous strong base (e.g., KOH)Heterogeneous (e.g., Mg-Al oxides, supported Pd/C)
    Temperature > 200 °C120 - 180 °C
    Pressure High pressureModerate pressure
    Feedstock Petrochemical-based alcoholsBio-based alcohols
    Waste Difficult-to-treat basic waste streamsMinimal waste, recyclable catalyst

    Future work will focus on catalyst optimization, process intensification (e.g., using flow reactors), and integrating the synthesis with biorefinery operations to create a seamless and sustainable production chain. acs.orgrsc.org

    Exploration of New Non-Biofuel and Non-Pharmacological Applications

    While some long-chain alcohols are considered for biofuels, the unique properties of 2-Pentyl-1-Octanol make it more valuable in specialty chemical applications where its molecular structure provides distinct performance advantages. frontiersin.orgresearchgate.net Its exclusion from pharmacological applications is due to a lack of specific research in that area and a focus on its industrial utility.

    The primary value of 2-Pentyl-1-Octanol lies in its role as a chemical intermediate and a performance additive. Its C13 branched structure results in a liquid with a very low melting point, excellent fluidity, and good solvency for oils and organic compounds.

    Emerging and High-Performance Applications:

    High-Performance Surfactants: As a precursor to specialty surfactants (e.g., sulfates, ethoxylates). The branching in the hydrophobic tail can create surfactants with unique properties, such as faster wetting, better emulsification of complex oils, and improved hard water stability, which are desirable in industrial cleaners and agrochemical formulations. dataintelo.com

    Advanced Lubricants and Metalworking Fluids: Used as a lubricity additive or as a precursor for synthetic esters used in high-performance engine oils and industrial lubricants. Its liquid nature at low temperatures and thermal stability are highly advantageous.

    Cosmetics and Personal Care: As a high-end emollient in skin creams and lotions, providing a non-greasy, smooth feel. Its solvency also makes it an effective coupling agent and fragrance carrier in complex cosmetic formulations. genoaint.com

    Specialty Plasticizers: For the synthesis of non-phthalate plasticizers used in polymers like PVC. These plasticizers can offer improved low-temperature flexibility and lower volatility compared to conventional options.

    Coatings and Inks: As a high-boiling point solvent (coalescing agent) that improves film formation and flow, while its low volatility helps in meeting regulations on volatile organic compounds (VOCs).

    Research in this area will focus on structure-property-performance relationships, demonstrating how the specific branching of 2-Pentyl-1-Octanol delivers superior performance compared to existing linear or differently branched alcohols in these niche applications.

    Q & A

    Basic Research Questions

    Q. What are the primary synthetic routes for 1-Octanol, 2-pentyl-, and how do reaction conditions influence yield?

    • Answer : The compound can be synthesized via hydroformylation (using alkenes with CO/H₂ and transition metal catalysts), alcohol condensation (e.g., combining 1-pentanol and 1-octanol), or oxidation of alkenes (e.g., 2-pentyl-1-octene) . Hydroformylation is industrially preferred due to scalability, but condensation offers flexibility for lab-scale modifications. Reaction temperature, catalyst choice (e.g., Rh vs. Co complexes), and solvent polarity critically impact yield. For example, higher temperatures (>100°C) favor hydroformylation but may increase side products. Optimization requires GC-MS or HPLC to monitor intermediates and purity .

    Q. How can researchers determine the solubility and partitioning behavior of 1-Octanol, 2-pentyl- in aqueous systems?

    • Answer : Experimental methods include shake-flask techniques combined with UV-Vis spectroscopy or HPLC to measure partition coefficients (logP). Computational tools like ALOGPS 2.1 (Associative Neural Networks) predict logP and solubility by training on chemical databases, providing rapid estimates for experimental design . For validation, compare results with experimental octanol-water partitioning assays, noting deviations due to the compound’s amphiphilic structure .

    Q. What analytical techniques are optimal for characterizing 1-Octanol, 2-pentyl-?

    • Answer : Use NMR (¹H/¹³C) to confirm branching and hydroxyl group position, GC-MS for purity assessment, and FT-IR to verify functional groups (e.g., O-H stretch at ~3300 cm⁻¹). Differential Scanning Calorimetry (DSC) determines melting points, while refractive index measurements aid in identifying batch consistency . For structural ambiguity, X-ray crystallography or high-resolution MS is recommended .

    Advanced Research Questions

    Q. How does 1-Octanol, 2-pentyl- interact with biological membranes, and what experimental models are suitable for studying its effects?

    • Answer : The compound disrupts membrane integrity via hydrophobic insertion, increasing permeability. Use liposome models (e.g., DOPC/DOPE vesicles) with fluorescence dye leakage assays to quantify disruption. Patch-clamp electrophysiology or calcium imaging can assess its inhibition of T-type calcium channels in neuronal cells, which underlies its potential neuroactive effects . For in vivo relevance, combine with confocal microscopy to track membrane dynamics in live cell lines .

    Q. What computational strategies predict the solvent behavior and reactivity of 1-Octanol, 2-pentyl- in catalytic systems?

    • Answer : Density Functional Theory (DFT) calculates transition states for reactions like oxidation or esterification, while Molecular Dynamics (MD) simulations model solvation effects in mixed solvents (e.g., water/ethanol). Software like Gaussian or GROMACS can predict activation energies and solvent-accessible surface areas, guiding catalyst selection (e.g., Pd for selective oxidation) . Validate predictions with kinetic studies using stopped-flow spectrophotometry .

    Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for 1-Octanol, 2-pentyl-?

    • Answer : Contradictions often arise from impurities (e.g., residual aldehydes in hydroformylation) or assay variability. Reproduce experiments using standardized protocols (e.g., USP methods) and characterize intermediates via LC-MS. For biological studies, validate cell membrane assays with positive controls (e.g., Triton X-100 for permeability) and statistical meta-analysis of published datasets. Cross-reference synthetic routes in PubChem or Reaxys to identify unreported byproducts .

    Q. What comparative advantages does 1-Octanol, 2-pentyl- offer over similar alcohols (e.g., 1-octanol, 2-pentanol) in solvent applications?

    • Answer : Its branched pentyl chain enhances lipid solubility compared to linear 1-octanol, making it superior for solubilizing hydrophobic compounds in biphasic systems. Compared to 2-pentanol, the longer carbon chain improves thermal stability (evidenced by higher boiling points). Use Hansen Solubility Parameters (HSP) to rank solvent efficacy or compare Kamlet-Taft parameters for hydrogen-bonding capacity .

    Methodological Notes

    • Safety in Experimental Design : While not a commercial focus, researchers must adhere to GHS guidelines (e.g., PPE for skin/eye protection) and ensure fume hood use due to volatile vapors .
    • Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like Zenodo for peer validation.
    • Ethical Compliance : For biological studies, follow institutional protocols for cell line authentication and animal welfare .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.